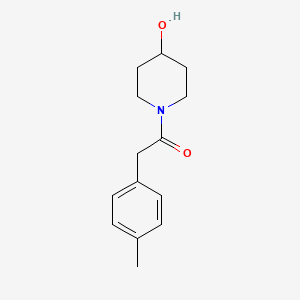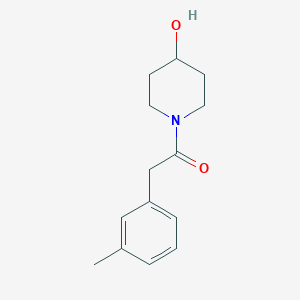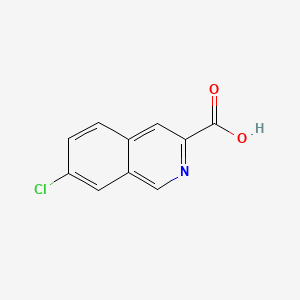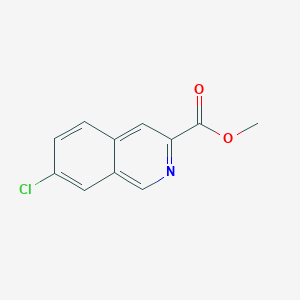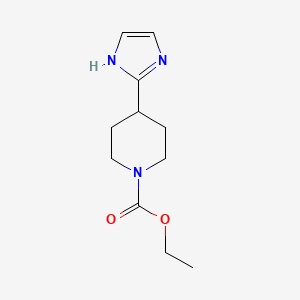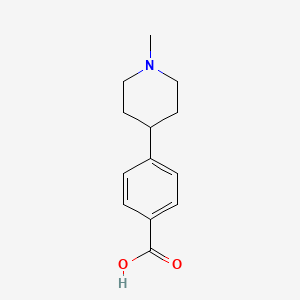
4-(1-甲基哌啶-4-基)苯甲酸
描述
4-(1-Methylpiperidin-4-YL)benzoic acid is a chemical compound . It is used as an intermediate in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 4-(1-Methylpiperidin-4-YL)benzoic acid is represented by the InChI code:1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) . This indicates that the compound has a molecular weight of 219.28 . Physical And Chemical Properties Analysis
4-(1-Methylpiperidin-4-YL)benzoic acid is a solid at room temperature . It has a molecular weight of 219.28 .科学研究应用
Gut Function Regulation
苯甲酸,与4-(1-甲基哌啶-4-基)苯甲酸在结构上相关的成分,已被确认为一种广泛应用于食品和饲料中的抗菌和抗真菌防腐剂。最近的研究突出了其在促进生长和健康方面的潜力,部分归因于其对肠道功能(如消化、吸收和屏障机制)的促进作用。这些益处被认为源于其调节酶活性、氧化还原状态、免疫力和肠道微生物群的能力,研究使用小猪和猪肠上皮细胞作为模型证实了这一点。然而,过度使用苯甲酸可能通过氧化还原状态调节损害肠道健康,表明需要平衡应用。这些肠道生理调节的详细机制仍然部分未被探索,需要进一步研究(Mao et al., 2019)。
Environmental Impact and Stability
与4-(1-甲基哌啶-4-基)苯甲酸在结构上相似的化合物Nitisinone(NTBC),最初被开发为三酮类除草剂,但后来发现其主要用途是治疗罕见的遗传代谢疾病肝肾酪氨酸血症,因其医学益处。尽管具有医学意义,但对其环境稳定性和降解途径的全面研究仍存在空白。一项利用液相色谱联用质谱(LC-MS/MS)研究了NTBC在不同条件下的稳定性,发现其稳定性随溶液的pH值增加而增加。在更酸性的条件下,类似于人类胃液的pH值,NTBC会降解为2-氨基-4-(三氟甲基)苯甲酸和2-硝基-4-(三氟甲基)苯甲酸,这两种化合物在研究条件下显示出相当的稳定性。这些发现为NTBC的性质提供了新的见解,有助于更好地理解与其医学用途相关的风险和益处(Barchańska等,2019)。
Drug Design and DNA Interaction
Hoechst 33258,一种合成染料和N-甲基哌嗪衍生物,与双链B-DNA的小沟结合强烈,特别是在富含AT的序列中。它以在荧光DNA染色中的应用而闻名,有助于细胞的可及性。此外,Hoechst衍生物在各种生物学背景下被用于植物细胞生物学中的染色体和细胞核染色、通过流式细胞术进行DNA含量分析以及染色体分析。除了染色,这些化合物还具有作为放射防护剂和拓扑异构酶抑制剂的潜力,使其在DNA序列识别和结合的合理药物设计和分子研究中具有价值。这篇全面的综述概述了Hoechst 33258及其类似物的广泛应用和潜力,表明了在DNA序列识别和结合的合理药物设计和分子研究中的广泛科学研究和发展的范围(Issar & Kakkar, 2013)。
安全和危害
The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
4-(1-methylpiperidin-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFWSNMLTCIWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592408 | |
| Record name | 4-(1-Methylpiperidin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylpiperidin-4-YL)benzoic acid | |
CAS RN |
281234-85-3 | |
| Record name | 4-(1-Methylpiperidin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

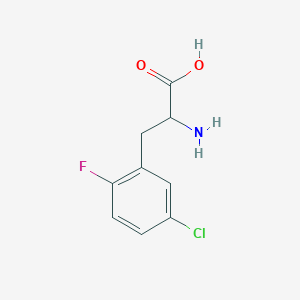


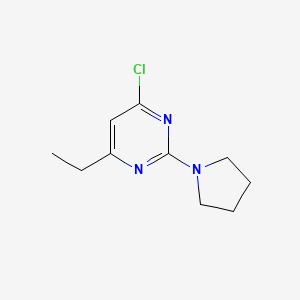
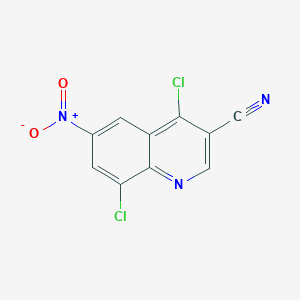


![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)
